molecular formula C9H20O4S B1254005 (2R)-2,6-dimethylheptyl hydrogen sulfate

(2R)-2,6-dimethylheptyl hydrogen sulfate

Cat. No.: B1254005
M. Wt: 224.32 g/mol
InChI Key: LICTUMJMBMBMQH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6-Dimethylheptyl hydrogen sulfate is a marine-derived organosulfur compound first isolated from the ascidian Policitor adriaticus by De Rosa et al. in 1997 . Its structure consists of a branched heptyl chain with methyl groups at positions 2 and 6, esterified to a hydrogen sulfate (HSO₄⁻) group. The absolute configuration at the C-2 stereocenter was determined via Mosher’s method, confirming the R-enantiomer .

Properties

Molecular Formula

C9H20O4S

Molecular Weight

224.32 g/mol

IUPAC Name

[(2R)-2,6-dimethylheptyl] hydrogen sulfate

InChI

InChI=1S/C9H20O4S/c1-8(2)5-4-6-9(3)7-13-14(10,11)12/h8-9H,4-7H2,1-3H3,(H,10,11,12)/t9-/m1/s1

InChI Key

LICTUMJMBMBMQH-SECBINFHSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)COS(=O)(=O)O

Canonical SMILES

CC(C)CCCC(C)COS(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula : C₉H₁₈O₄S (neutral formula; as an ion, HSO₄⁻ adds a hydrogen)
  • Average Mass : 223.307 g/mol (calculated for the stereoisomer series)
  • Stereochemistry : Single stereocenter at C-2 (R-configuration) .

Comparison with Similar Compounds

(2S)-2,6-Dimethylheptyl Hydrogen Sulfate (Stereoisomer)

Structural Similarities :

  • Shares the same molecular formula (C₉H₁₈O₄S) and average mass (223.307 g/mol) as the R-isomer .
  • Contains identical functional groups: a sulfate ester and 2,6-dimethylheptyl chain.

Key Differences :

  • Bioactivity Data: No reported cytotoxicity or ecological studies for the S-isomer, highlighting a critical research gap .

5-(2,6-Dimethylheptyl)-2-(3-Methylpentyl)-3-Methylthiophene (Isoprenoid Thiophene)

Structural Comparison :

  • Alkyl Chain : Shares the 2,6-dimethylheptyl substituent but attaches it to a thiophene ring (C₅H₄S) instead of a sulfate group .
  • Molecular Formula : C₂₀H₃₄S (larger hydrocarbon skeleton due to additional substituents).

Functional Differences :

  • Chemical Class : Aromatic sulfur compound (thiophene) vs. aliphatic sulfate ester.
  • Applications : Found in sedimentary oils (e.g., Rozel Point Oil) as a biomarker for diagenetic processes, contrasting with the R-isomer’s role in marine chemical ecology .

GEROPON®WS-25I (Sulfosuccinate Ester)

Structural Features :

  • Core Structure : Sodium salt of a sulfo-succinic acid ester with two 2,6-dimethylheptyl chains .
  • Molecular Formula : C₂₄H₄₄NaO₇S (larger and more complex than the target compound).

Functional Contrasts :

  • Role : Industrial surfactant (wetting agent) in hard-surface cleaners vs. cytotoxic natural product .
  • Sulfur Chemistry : Contains a sulfonate (-SO₃⁻) group linked to a succinate backbone, differing from the sulfate (-OSO₃⁻) ester in (2R)-2,6-dimethylheptyl hydrogen sulfate.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Average Mass (g/mol) Functional Group Source/Application Bioactivity (LC₅₀)
This compound C₉H₁₈O₄S 223.307 Sulfate ester Marine ascidians 17.8 µg/mL (A. salina)
(2S)-2,6-Dimethylheptyl hydrogen sulfate C₉H₁₈O₄S 223.307 Sulfate ester Synthetic/Unnatural Not reported
5-(2,6-Dimethylheptyl)-thiophene derivative C₂₀H₃₄S 306.55 Thiophene ring Sedimentary oils Biomarker
GEROPON®WS-25I C₂₄H₄₄NaO₇S 527.66 Sulfosuccinate ester Industrial surfactant Non-toxic

Table 2: Stereochemical and Ecological Insights

Parameter (2R)-Isomer (2S)-Isomer
Natural occurrence Yes (ascidians) No known natural source
Toxicity (Fish) Non-toxic (100 µg/mL) Unknown
Ecological role Chemical defense Undetermined

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2,6-dimethylheptyl hydrogen sulfate
Reactant of Route 2
(2R)-2,6-dimethylheptyl hydrogen sulfate

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